![molecular formula C26H24FN3O3S B11605345 2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11605345.png)

2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

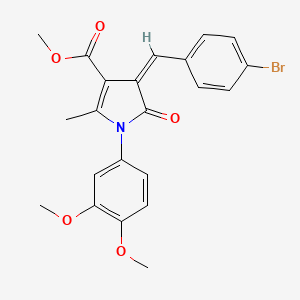

This compound belongs to the indole derivatives class, which has garnered significant interest due to its diverse biological activities . The indole nucleus, characterized by its aromatic nature, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless substance with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Chemical Reactions Analysis

Types of Reactions::

Oxidation: Investigate its susceptibility to oxidation reactions.

Reduction: Explore its behavior under reduction conditions.

Substitution: Assess substitution reactions involving this compound.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various halogens (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, hydroxide ions).

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further experimental data would be needed to determine the exact outcomes.

Scientific Research Applications

Chemistry::

Pharmacophore Exploration: Investigate its potential as a pharmacophore for designing novel drug molecules.

Bioconjugation: Explore its use in bioconjugation reactions.

Antiviral Activity: Assess its effectiveness against viral infections.

Anticancer Properties: Investigate its potential as an anticancer agent.

Antioxidant and Antimicrobial Activities: Explore its role in combating oxidative stress and microbial infections.

Drug Development: Consider its application in drug discovery and development.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets and pathways. Unfortunately, detailed mechanistic studies are scarce, and further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While detailed comparisons are challenging without specific analogs, we can highlight its uniqueness within the indole derivatives class. Similar compounds may include other indole-based molecules with varying substituents.

Properties

Molecular Formula |

C26H24FN3O3S |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

2-[3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C26H24FN3O3S/c1-33-21-13-11-19(12-14-21)28-24(31)17-23-25(32)30(20-8-3-2-4-9-20)26(34)29(23)16-15-18-7-5-6-10-22(18)27/h2-14,23H,15-17H2,1H3,(H,28,31) |

InChI Key |

YSKRKMMWUIMKQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3F)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11605274.png)

![10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11605291.png)

![(4E)-4-[4-(pentyloxy)benzylidene]-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11605294.png)

![ethyl (5Z)-5-[[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11605296.png)

![2-[(E)-(2-methoxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B11605297.png)

![ethyl 1-benzyl-5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B11605299.png)

![ethyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11605310.png)

![6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605330.png)

![2-[(2E)-2-[(2E)-2-[1-(4-Acetamidophenyl)ethylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-YL]acetic acid](/img/structure/B11605334.png)

![2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11605336.png)

![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11605339.png)

![5-[4-(Benzyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11605342.png)

![2-(4-Tert-butylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11605349.png)